molecular formula C24H27NO8 B4043590 8-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}-2-methylquinoline oxalate

8-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}-2-methylquinoline oxalate

Cat. No.: B4043590
M. Wt: 457.5 g/mol
InChI Key: SWYRHXXUTCEECQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}-2-methylquinoline oxalate is a useful research compound. Its molecular formula is C24H27NO8 and its molecular weight is 457.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 457.17366682 g/mol and the complexity rating of the compound is 493. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescent Sensors for Biological Applications

A study by Pradhan et al. (2015) synthesized an 8-aminoquinoline-based fluorescent sensor for zinc ions, showcasing its potential for cell imaging studies. This sensor demonstrates quick and selective binding to Zn2+ ions, leading to significant fluorescence enhancement, making it suitable for intracellular Zn2+ sensing in human cervical cancer cells and rat hippocampal slices (Pradhan et al., 2015).

Drug Metabolism Studies

Research into the metabolism of 8-aminoquinoline antileishmanial drugs in rat liver microsomes reveals how these compounds are processed into more polar metabolites, highlighting the role of cytochrome P-450 isozymes in drug metabolism and its implications for antileishmanial activity (Theoharides et al., 1985).

Novel Compound Synthesis

The selenium dioxide oxidation of methyl groups in specific quinoline compounds leads to the synthesis of pyrrolo[4,3,2-de]quinolines, offering insights into new chemical syntheses and their potential applications in various fields, including pharmaceuticals and material sciences (Bałczewski et al., 1994).

Diagnostic Applications in Oncology

A study discusses the interaction between a nano molecule and a two-mode field in the presence of two-photon transitions, focusing on the quantum entanglement dynamics for diagnosing human cancer cells, tissues, and tumors. This research highlights the potential of using complex quinoline compounds in advanced diagnostic techniques (Alireza et al., 2019).

Properties

IUPAC Name

8-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]-2-methylquinoline;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4.C2H2O4/c1-16-7-10-19(21(15-16)24-3)26-13-11-25-12-14-27-20-6-4-5-18-9-8-17(2)23-22(18)20;3-1(4)2(5)6/h4-10,15H,11-14H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWYRHXXUTCEECQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCOCCOC2=CC=CC3=C2N=C(C=C3)C)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}-2-methylquinoline oxalate
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8-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}-2-methylquinoline oxalate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.